molecular formula C12H9N3O6S B2368178 N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide CAS No. 325979-90-6

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2368178
CAS No.: 325979-90-6
M. Wt: 323.28
InChI Key: MLLZDZUODBKUEA-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features both nitro and methoxy functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 5-nitrothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can participate in redox reactions, influencing cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)acetamide
  • 2-methoxy-4-nitrophenyl isothiocyanate
  • 2-methoxy-4-nitrophenyl isocyanate

Comparison: N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both nitro and methoxy groups on a thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6S/c1-21-9-6-7(14(17)18)2-3-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZDZUODBKUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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